1-ethyl-3-((3-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
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Description
1-ethyl-3-((3-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H27F2N3O2 and its molecular weight is 439.507. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development for PET Imaging
PET Tracers of Serotonin Receptors : A study focused on the development of new PET tracers for serotonin 5-HT(1A) receptors, utilizing analogs related to the core structure of interest. The cyclohexanecarboxamide derivative demonstrated high affinity and selectivity for the 5-HT1A receptor, indicating its potential for improved in vivo quantification of these receptors in neuropsychiatric disorders (Gonzalo García et al., 2014).
Antimicrobial Activity
Antimycobacterial and Cytotoxic Evaluation : Research on fluoroquinolone derivatives, including modifications of the core structure, has shown significant antimycobacterial activity against M. tuberculosis. Compounds exhibited complete inhibition of bacterial growth at low concentrations, indicating their potential as anti-TB agents without exhibiting cytotoxicity at relevant doses (J. Sheu et al., 2003).
Antitumor Activity
Antitumor Schiff Bases : A series of 1,2,4-triazole Schiff bases incorporating the 1-[bi-(4-fluorophenyl)methyl]piperazine group were synthesized and showed significant inhibition against tumor cell lines, particularly CDC25B. The presence of the 4-amino-5-[4-bi-(4-fluorophenyl)methylpiperazin-1-ylmethyl]-1,2,4-triazole-3-thione moiety was found to enhance anti-tumor activity, suggesting these compounds as promising candidates for cancer therapy (Yong Ding et al., 2016).
Drug Synthesis and Process Development
Scale-Up Synthesis of Dopamine Uptake Inhibitor : The development of a robust process for the large-scale synthesis of GBR-12909, a dopamine uptake inhibitor related to the core structure, was described. This study aimed at eliminating chromatographic purifications and using environmentally friendly reagents, achieving significant improvements in the yield and reproducibility of the key coupling reactions (M. Ironside et al., 2002).
Properties
IUPAC Name |
1-ethyl-3-[(3-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-hydroxy-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F2N3O2/c1-3-30-17(2)15-22(31)23(25(30)32)24(18-7-6-8-19(26)16-18)29-13-11-28(12-14-29)21-10-5-4-9-20(21)27/h4-10,15-16,24,31H,3,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWDCNLLZFFBFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)F)N3CCN(CC3)C4=CC=CC=C4F)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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